3,4-Difluoro-2-methoxyaniline sulfate
Overview
Description
3,4-Difluoro-2-methoxyaniline sulfate: is a chemical compound with the molecular formula C8H10F2NO4S. It appears as a white crystalline powder that is soluble in water and alcohol. This compound is primarily used as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluoro-2-methoxyaniline sulfate can be synthesized through several different pathways:
- Reaction of 2,4-difluoroanisole with aniline and sulfuric acid .
Reaction of 3,4-difluoroaniline with methanol and sulfuric acid: .
Reaction of 2,4-difluoro-6-methoxyaniline with sulfuric acid: .
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, potassium permanganate.
- Reduction: Sodium borohydride, lithium aluminum hydride.
- Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
- Oxidation: Formation of corresponding quinones or other oxidized derivatives.
- Reduction: Formation of amines or other reduced derivatives.
- Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
- Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
- Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
- Medicine: Explored for the development of new drugs and therapies.
- Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methoxyaniline sulfate involves its interaction with specific molecular targets and pathways. It has shown promising biological activities, including antibacterial, antifungal, and anticancer properties. The compound may exert its effects by inhibiting key enzymes or interfering with cellular processes essential for the survival and proliferation of pathogens or cancer cells.
Comparison with Similar Compounds
Properties
IUPAC Name |
3,4-difluoro-2-methoxyaniline;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.H2O4S/c1-11-7-5(10)3-2-4(8)6(7)9;1-5(2,3)4/h2-3H,10H2,1H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVPJVCSMVAHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674630 | |
Record name | Sulfuric acid--3,4-difluoro-2-methoxyaniline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-56-2 | |
Record name | Benzenamine, 3,4-difluoro-2-methoxy-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfuric acid--3,4-difluoro-2-methoxyaniline (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.